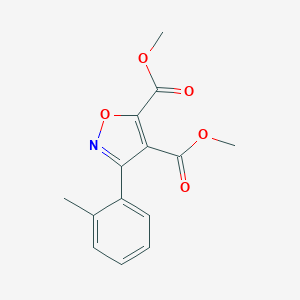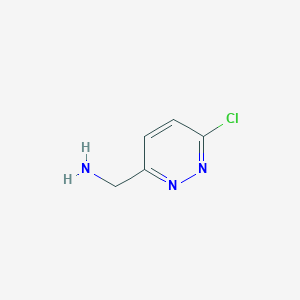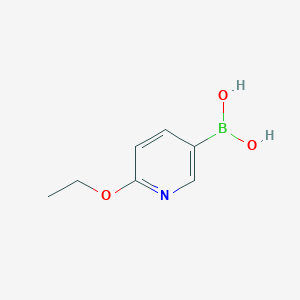
4-Methyltrityl chloride
Descripción general
Descripción
4-Methyltrityl chloride, also known as trityl chloride (TrCl or Ph3CCl), is a chemical compound used as a catalyst and reagent in various organic synthesis processes. It is known for its ability to promote reactions by generating trityl carbocation (Ph3C+) in situ, which is a powerful electrophile .
Synthesis Analysis
The synthesis of compounds using 4-methyltrityl chloride is efficient and often proceeds under mild conditions. For instance, it catalyzes the one-pot multi-component condensation of benzil with aldehydes, primary amines, and ammonium acetate to yield 1,2,4,5-tetrasubstituted imidazoles . Similarly, it facilitates the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes to produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of 4-methyltrityl chloride, they do discuss the structures of related compounds. For example, the crystal and molecular structures of 4-methylmorpholinium chlorides have been determined, showing that the chlorine atoms are strongly hydrogen bonded to the protonated nitrogen atoms . This information, although not directly about 4-methyltrityl chloride, gives insight into the types of interactions that chloride ions can engage in within molecular structures.
Chemical Reactions Analysis
4-Methyltrityl chloride is involved in various chemical reactions due to its ability to generate the trityl carbocation. This cation is a versatile intermediate in organic synthesis, as seen in the synthesis of imidazoles and bis(pyrazol-5-ol)s . The compound's reactivity is also influenced by its physical and chemical properties, which are essential for its role as a catalyst.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methyltrityl chloride are crucial for its function in organic synthesis. Although the provided papers do not detail these properties, they do mention the use of similar compounds in different environments, such as the oxidative polymerization of 4-methyltriphenylamine in chloroform, which suggests solubility and reactivity in organic solvents . The stability and reactivity of 4-methyltrityl chloride can be inferred from its successful use as a catalyst in various reactions .
Aplicaciones Científicas De Investigación
-
Peptide Synthesis
- 4-Methyltrityl chloride is used as a protecting group in peptide synthesis . It’s particularly useful for the protection of the side chain carboxamide function of asparagine and glutamine . The 4-Methyltrityl (Mtt) group allows more rapid cleavage from the protected peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides .
-
Carbohydrate Chemistry
Safety And Hazards
4-Methyltrityl chloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It may also cause drowsiness or dizziness . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[chloro(diphenyl)methyl]-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTZFAOGDXUYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401468 | |
| Record name | 4-METHYLTRITYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltrityl chloride | |
CAS RN |
23429-44-9 | |
| Record name | 4-METHYLTRITYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyltrityl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)



![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)


